

Luteolin vs. Luteolin-4'-O-Glucoside: A Comparative Guide to Bioactivity

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Compound of Interest

Compound Name: *Luteolin-4'-o-glucoside*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivities of Luteolin and its glycosylated form, **Luteolin-4'-O-Glucoside**. The information presented is supported by experimental data to aid in research and development decisions.

Introduction

Luteolin, a naturally occurring flavone, is recognized for its wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. In nature, Luteolin often exists in a glycosylated form, such as **Luteolin-4'-O-Glucoside**. The addition of a glucose moiety at the 4'-position can significantly alter the molecule's physicochemical properties, including its solubility, stability, and bioavailability, which in turn influences its biological activity. Understanding the comparative bioactivity of the aglycone (Luteolin) and its glucoside is crucial for the development of effective therapeutic agents.

Comparative Bioactivity: Data Summary

The following tables summarize the quantitative data from various studies, comparing the bioactivities of Luteolin and its glucosides. It is important to note that in some studies, Luteolin-7-O-glucoside was used as the comparative glucoside. While not identical to **Luteolin-4'-O-glucoside**, these data provide valuable insights into the structure-activity relationship of luteolin glycosylation.

Table 1: Comparative Anti-Inflammatory Activity

Compound	Assay	Cell Line	IC50 (μM)	Reference
Luteolin	Nitric Oxide (NO) Inhibition	RAW 264.7	13.9	[1]
Luteolin-7-O-glucoside	Nitric Oxide (NO) Inhibition	RAW 264.7	22.7	[1]
Luteolin	Prostaglandin E2 (PGE2) Inhibition	RAW 264.7	7.4	[1]
Luteolin-7-O-glucoside	Prostaglandin E2 (PGE2) Inhibition	RAW 264.7	15.0	[1]

Table 2: Comparative Antioxidant Activity

Compound	Assay	IC50 (μM)	Reference
Luteolin	DPPH Radical Scavenging	20.2	[2]
Luteolin-7-O-glucoside	DPPH Radical Scavenging	21.2	[2]
Luteolin-4'-O-glucoside	DPPH Radical Scavenging	> 100	[2]

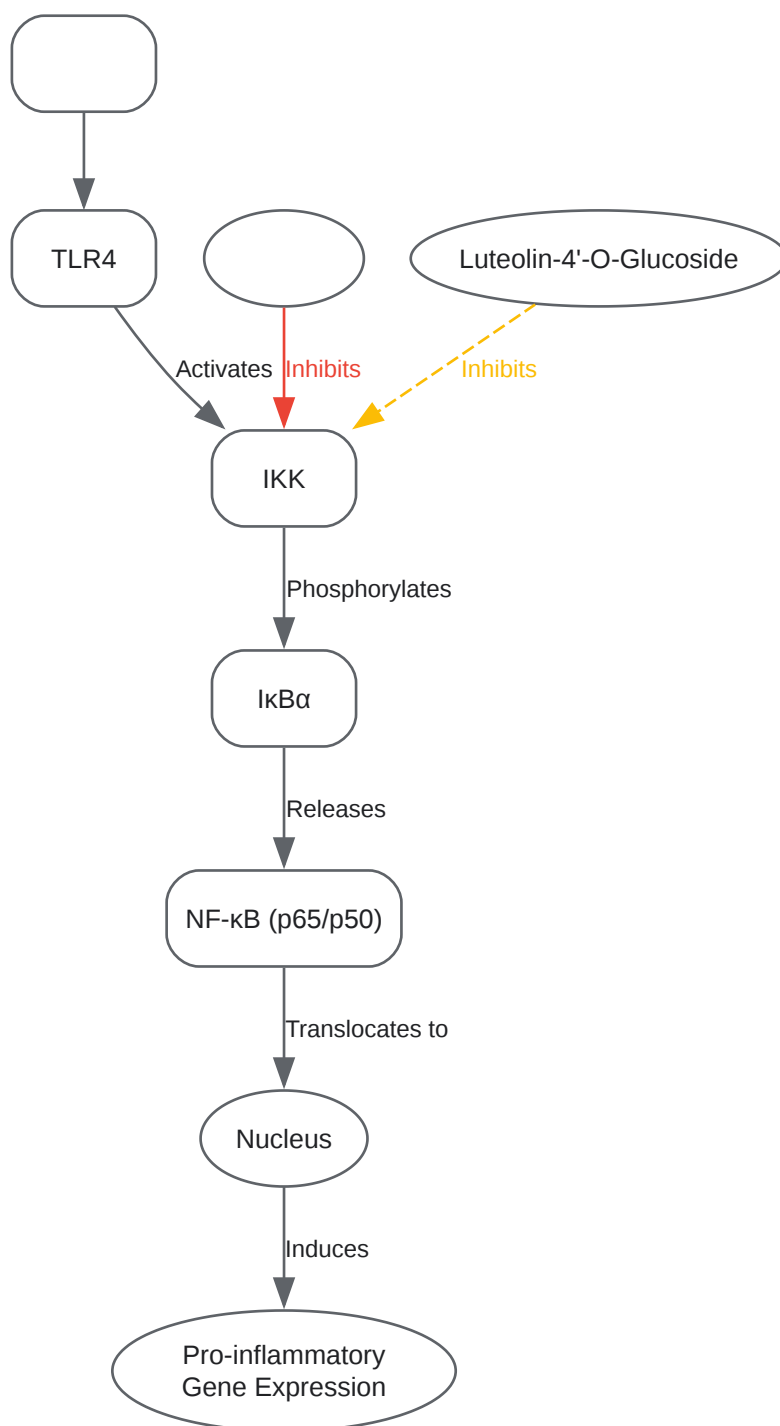
Table 3: Anticancer Activity of Luteolin

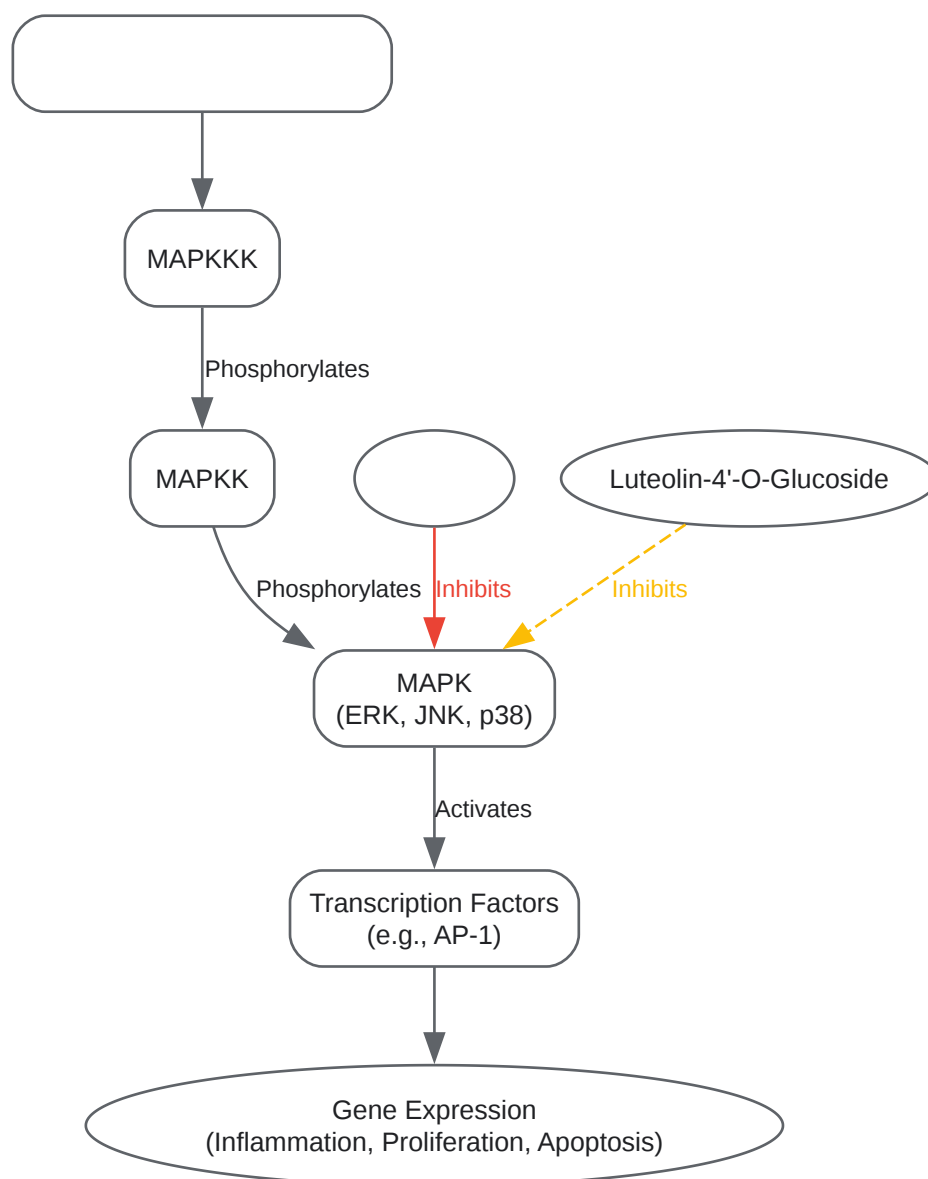
Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
Luteolin	GLC4	Lung Cancer	40.9	[3]
Luteolin	COLO 320	Colon Cancer	32.5	[3]
Luteolin	A431	Squamous Cell Carcinoma	19	[3]
Luteolin	HL60	Leukemia	12.5 - 15	[3]

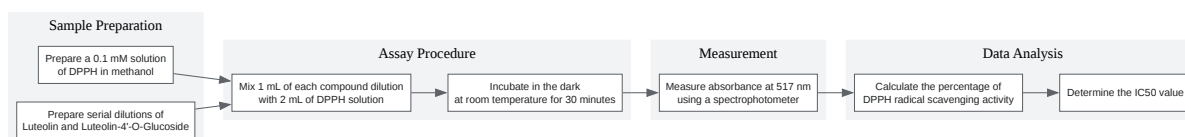
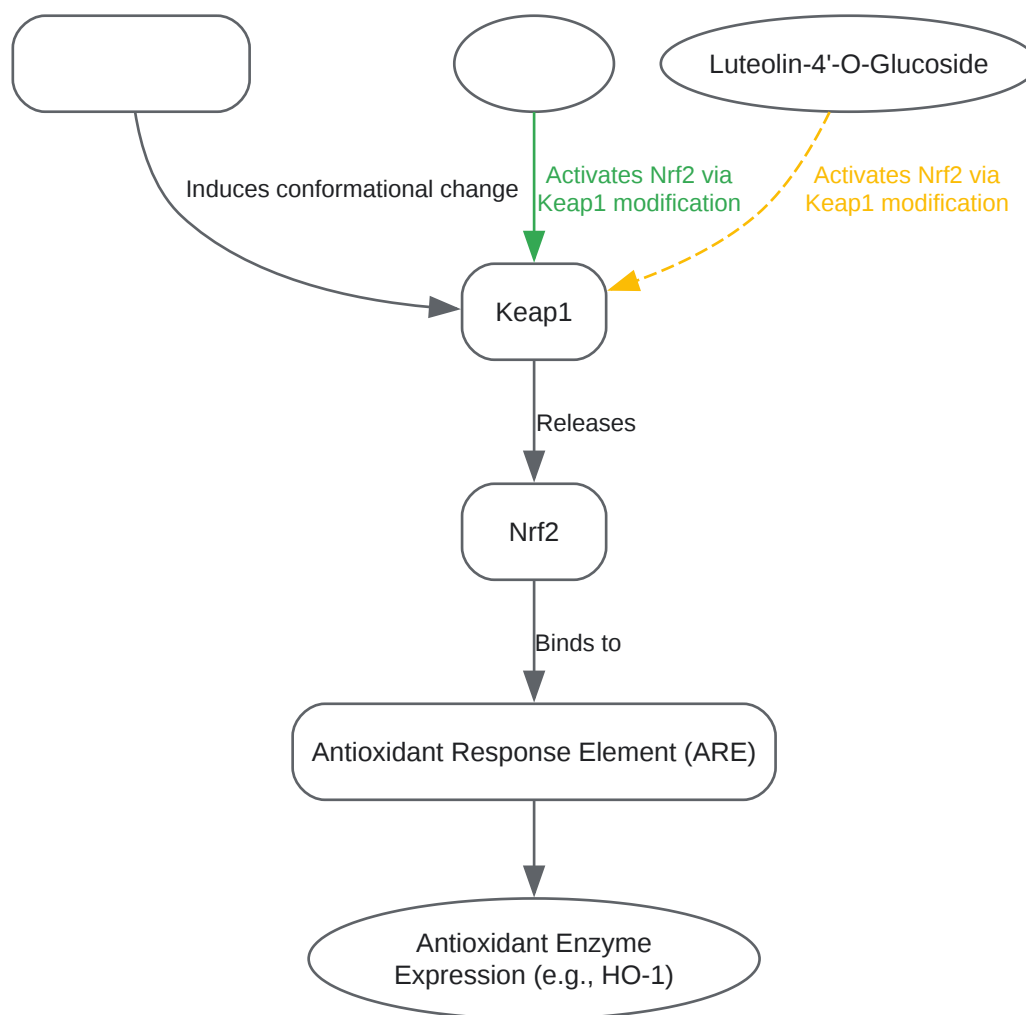
Note: Direct comparative IC50 values for the anticancer activity of **Luteolin-4'-O-glucoside** were not available in the reviewed literature. However, it has been reported to exhibit cytotoxic activity against NCI-H929, U266, and OPM2 cell lines[2].

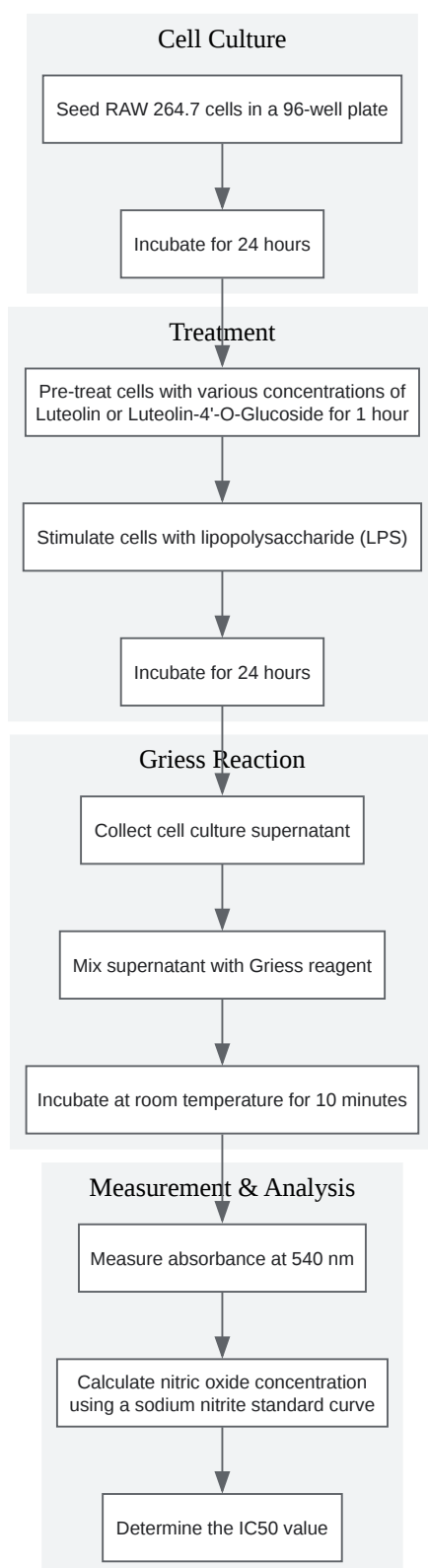
Key Signaling Pathways

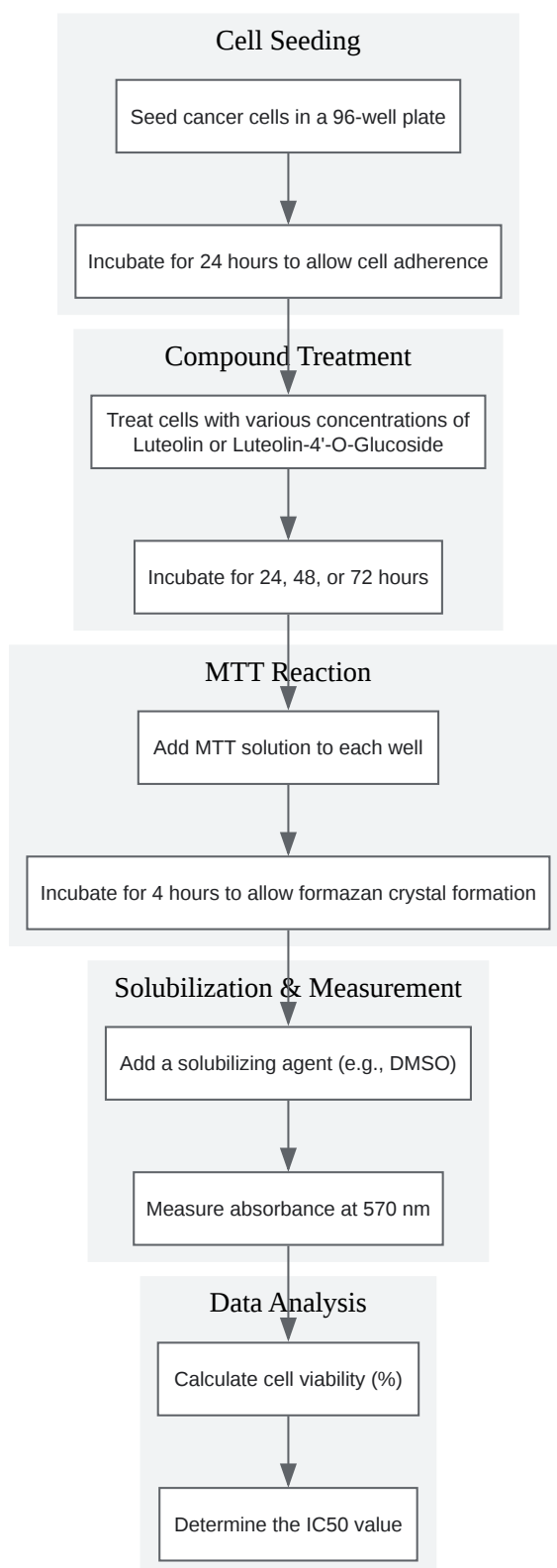
Luteolin and its glucosides exert their biological effects through the modulation of several key signaling pathways. The diagrams below illustrate the primary mechanisms involved.











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